meso-2,3-Dibromobutane
Overview
Description
meso-2,3-Dibromobutane: is a dihaloalkane with the molecular formula C₄H₈Br₂. It is a meso compound, meaning it is achiral despite having chiral centers. This compound contains an internal plane of symmetry, making it superimposable on its mirror image and optically inactive .
Mechanism of Action
Target of Action
Meso-2,3-Dibromobutane is a dihaloalkane . It primarily targets the bacterial wilt caused by Ralstonia solanacearum . This compound is used as a biological control agent to manage bacterial wilt, a fatal disease that affects the production of tomatoes and many other crops worldwide .
Mode of Action
The mode of action of this compound involves its interaction with plant growth-promoting rhizobacteria (PGPR) . The compound is produced by certain strains of bacteria, such as Klebsiella pneumoniae strain JCK-2201 . .
Biochemical Pathways
The biochemical pathway of this compound involves the conversion of pyruvate to α-acetolactate . This step is crucial for the production of 2,3-butanediol (BDO), a compound that has been shown to control tomato bacterial wilt . The control efficacy and mechanism of meso-2,3-BDO produced by JCK-2201 in tomato bacterial wilt were determined by comparative analysis with Bacillus licheniformis DSM13 producing meso-2,3-BDO .
Pharmacokinetics
It’s known that the compound exists in two forms of rotational isomers, the trans and gauche isomer
Result of Action
The result of the action of this compound is the significant reduction of R. solanacearum-induced disease severity . Tomato seedlings treated with the K. pneumoniae JCK-2201 and B. licheniformis DSM13 culture broth produced meso-2,3-BDO that significantly reduced R. solanacearum-induced disease severity .
Preparation Methods
Synthetic Routes and Reaction Conditions: meso-2,3-Dibromobutane can be synthesized through the addition of bromine to (E)-2-butene. The reaction proceeds via anti addition, resulting in the formation of the meso compound .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of butene under controlled conditions to ensure the formation of the desired meso isomer. The reaction is carried out in an inert solvent such as carbon tetrachloride or dichloromethane, with bromine being added slowly to the butene solution .
Chemical Reactions Analysis
Types of Reactions: meso-2,3-Dibromobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Dehalogenation Reactions: this compound can be dehalogenated to form butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Dehalogenation: This reaction can be carried out using zinc in acetic acid or sodium iodide in acetone.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as 2,3-dihydroxybutane or 2,3-diaminobutane can be formed.
Dehalogenation Reactions: The major product is butene.
Scientific Research Applications
meso-2,3-Dibromobutane has several applications in scientific research:
Comparison with Similar Compounds
2,3-Dichlorobutane: Similar to meso-2,3-Dibromobutane but with chlorine atoms instead of bromine.
2,3-Diiodobutane: Similar structure but with iodine atoms.
2,3-Difluorobutane: Contains fluorine atoms instead of bromine.
Uniqueness: this compound is unique due to its meso configuration, which makes it optically inactive despite having chiral centers. This property distinguishes it from other stereoisomers such as erythro-2,3-dibromobutane and threo-2,3-dibromobutane .
Properties
IUPAC Name |
(2R,3S)-2,3-dibromobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXWFOGWXLJPPA-ZXZARUISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5780-13-2 | |
Record name | Butane, 2,3-dibromo-, (R*,S*)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (�±)-2,3-Dibromobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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